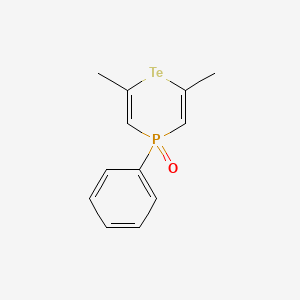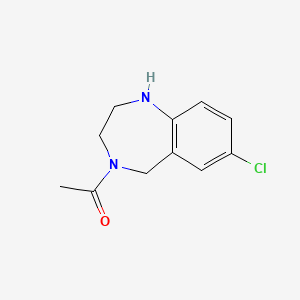
1-Bromo-2-(2-bromoethoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(2-bromoethoxy)cyclohexane is an organic compound with the molecular formula C8H14Br2O. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cyclohexane can be synthesized through the bromination of cyclohexene followed by the reaction with 2-bromoethanol. The process involves the addition of bromine to cyclohexene in the presence of a solvent like chloroform or carbon tetrachloride . The resulting 1,2-dibromocyclohexane is then reacted with 2-bromoethanol under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form cyclohexanone derivatives or reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Cyclohexanol derivatives from nucleophilic substitution.
- Alkenes from elimination reactions.
- Cyclohexanone derivatives from oxidation.
- Cyclohexane derivatives from reduction.
Applications De Recherche Scientifique
1-Bromo-2-(2-bromoethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Utilized in the development of pharmaceutical compounds and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science research
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cyclohexane involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The compound’s molecular targets include nucleophilic sites on enzymes and other biological macromolecules, where it can form covalent bonds and modify their activity .
Comparaison Avec Des Composés Similaires
1,2-Dibromocyclohexane: Similar in structure but lacks the ethoxy group.
2-Bromoethyl cyclohexane: Contains only one bromine atom and an ethyl group instead of an ethoxy group.
Cyclohexyl bromide: A simpler compound with only one bromine atom attached to the cyclohexane ring.
Uniqueness: 1-Bromo-2-(2-bromoethoxy)cyclohexane is unique due to the presence of both bromine atoms and an ethoxy group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
57433-61-1 |
|---|---|
Formule moléculaire |
C8H14Br2O |
Poids moléculaire |
286.00 g/mol |
Nom IUPAC |
1-bromo-2-(2-bromoethoxy)cyclohexane |
InChI |
InChI=1S/C8H14Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h7-8H,1-6H2 |
Clé InChI |
JWBJGJSZMPNPJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)OCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

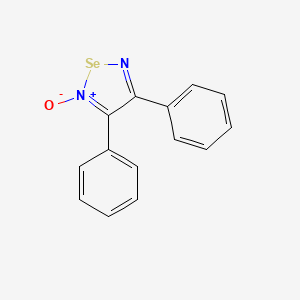
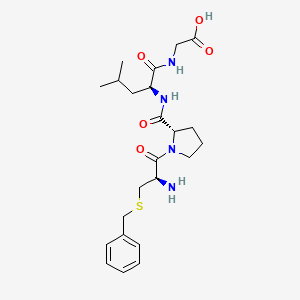
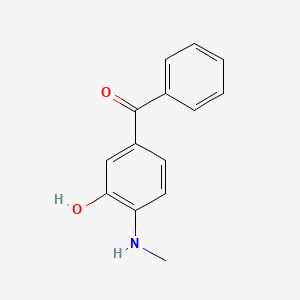
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
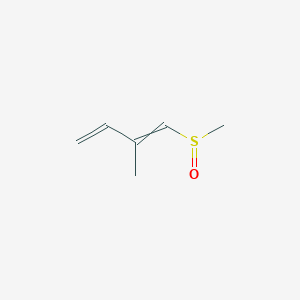
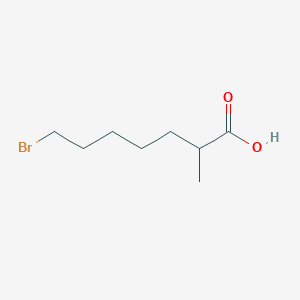
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
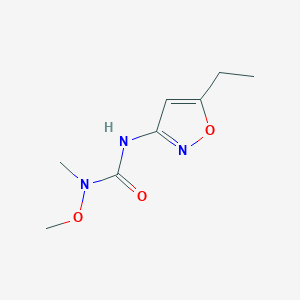
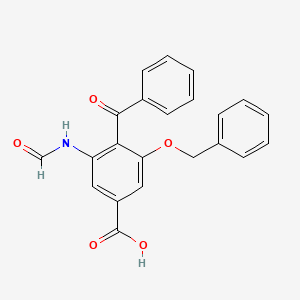
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)
